![molecular formula C18H20N2O3S B223393 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B223393.png)
2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole, also known as SB 203580, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a highly specific inhibitor of p38 mitogen-activated protein kinase (MAPK), which is an important signaling pathway involved in a wide range of cellular functions, including inflammation, apoptosis, and stress response.
Wirkmechanismus
2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 acts as a highly specific inhibitor of p38 MAPK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, leading to the inhibition of various cellular processes that rely on p38 MAPK signaling.
Biochemical and Physiological Effects:
The inhibition of p38 MAPK by 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 has been shown to have a wide range of biochemical and physiological effects, depending on the specific context of the study. For example, it has been shown to reduce the production of pro-inflammatory cytokines in immune cells, to promote the survival of neurons under stress conditions, and to inhibit the growth and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 in lab experiments is its high specificity for p38 MAPK, which allows for precise manipulation of this signaling pathway. Moreover, its well-established mechanism of action and availability as a commercial reagent make it a convenient tool for many researchers. However, one limitation of using 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 is its potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 and its role in p38 MAPK signaling. For example, it may be used to investigate the involvement of this pathway in specific diseases or conditions, such as neurodegenerative disorders or autoimmune diseases. Moreover, the development of more specific and potent inhibitors of p38 MAPK may lead to new therapeutic targets for these diseases. Finally, the use of 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 in combination with other compounds or therapies may provide new insights into the complex interactions between different signaling pathways in the cell.
Synthesemethoden
The synthesis of 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 involves several steps, starting from commercially available starting materials. One of the key steps involves the reaction of 4-bromo-1-naphthol with 4-propoxybenzenesulfonyl chloride, followed by cyclization with ethyl isocyanate to form the imidazole ring. The final product is obtained through purification and isolation steps, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 has been widely used in scientific research as a tool to study the role of p38 MAPK in various cellular processes. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in immune cells, and to promote the survival of neurons under stress conditions. Moreover, 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 has been used to investigate the involvement of p38 MAPK in cancer, diabetes, and cardiovascular diseases.
Eigenschaften
Produktname |
2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole |
|---|---|
Molekularformel |
C18H20N2O3S |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-ethyl-1-(4-propoxynaphthalen-1-yl)sulfonylimidazole |
InChI |
InChI=1S/C18H20N2O3S/c1-3-13-23-16-9-10-17(15-8-6-5-7-14(15)16)24(21,22)20-12-11-19-18(20)4-2/h5-12H,3-4,13H2,1-2H3 |
InChI-Schlüssel |
YUSAZIXLHGQREP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3CC |
Kanonische SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



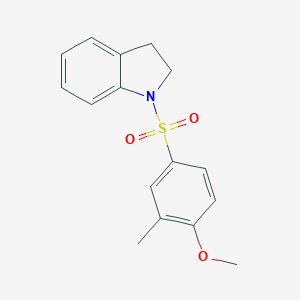

![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)
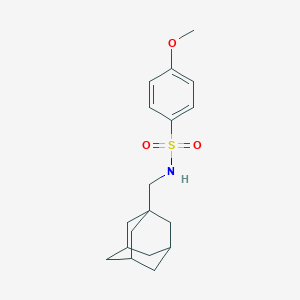


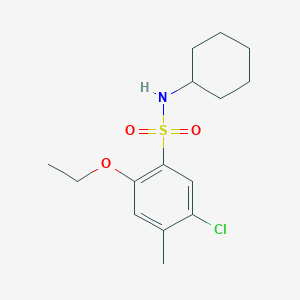
![[(2R,3S,4E,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-(fluoromethylidene)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B223388.png)
![4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B223408.png)
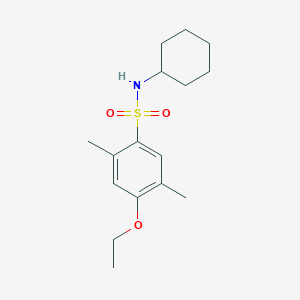
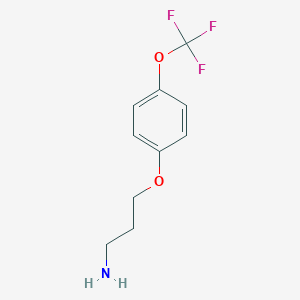

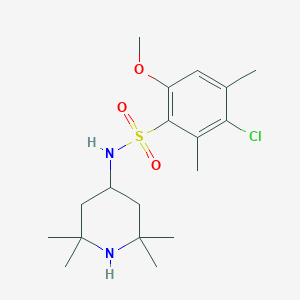
![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)